molecular formula C24H14F3N5O B388515 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B388515
M. Wt: 445.4g/mol
InChI Key: LMCQPYUDYYMFFQ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under specific conditions. The process involves:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H14F3N5O

Molecular Weight

445.4g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C24H14F3N5O/c25-24(26,27)17-6-4-5-15(11-17)21-10-9-19(33-21)12-16(13-28)22-20(14-29)23(30)32(31-22)18-7-2-1-3-8-18/h1-12H,30H2/b16-12+

InChI Key

LMCQPYUDYYMFFQ-FOWTUZBSSA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)C#N)N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)C#N)N

Origin of Product

United States

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